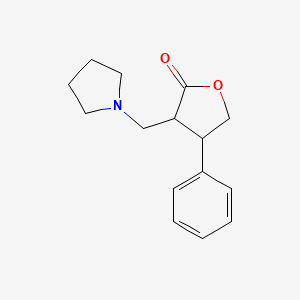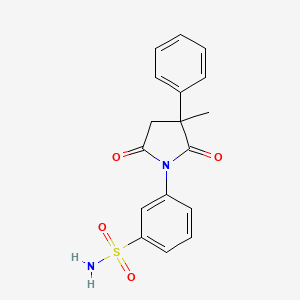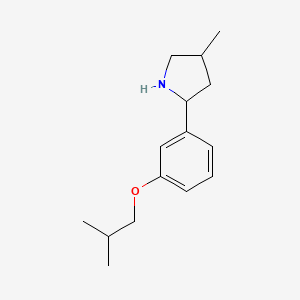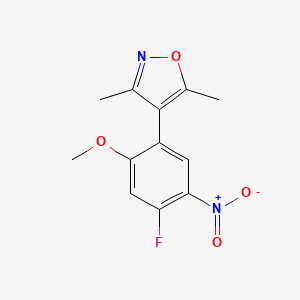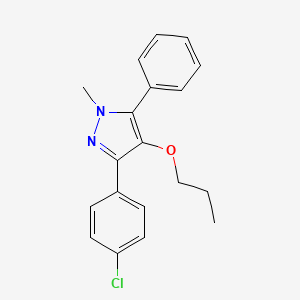gold](/img/structure/B12880837.png)
[(Pentafluorophenyl)ethynyl](tricyclohexylphosphine)gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pentafluorophenyl)ethynylgold is a gold complex with the molecular formula C26H33AuF5P.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)ethynylgold typically involves the reaction of tricyclohexylphosphine with a gold precursor, such as gold chloride, in the presence of pentafluorophenylacetylene. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
(Pentafluorophenyl)ethynylgold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gold.
Reduction: Reduction reactions can convert the gold complex back to its elemental form or other lower oxidation states.
Substitution: The tricyclohexylphosphine ligand can be substituted with other ligands, leading to the formation of new gold complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold oxides, while substitution reactions can produce a variety of gold-ligand complexes .
Aplicaciones Científicas De Investigación
(Pentafluorophenyl)ethynylgold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cycloaddition reactions.
Medicine: Research is ongoing to explore its use in cancer treatment and other medical applications.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mecanismo De Acción
The mechanism by which (Pentafluorophenyl)ethynylgold exerts its effects involves interactions with molecular targets and pathways. The gold center can interact with various biological molecules, leading to changes in their structure and function. The compound’s photophysical properties also play a role in its applications in bioimaging and therapy .
Comparación Con Compuestos Similares
Similar Compounds
Gold(I) complexes with ethynyl-substituted phenanthrolines: These compounds share similar structural features and photophysical properties.
Gold(I) tricyclohexylphosphine complexes with ethynylbenzene: These compounds exhibit similar reactivity and applications in materials science.
Uniqueness
(Pentafluorophenyl)ethynylgold is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific catalytic and photophysical applications .
Propiedades
Fórmula molecular |
C26H33AuF5P |
|---|---|
Peso molecular |
668.5 g/mol |
Nombre IUPAC |
1-ethynyl-2,3,4,5,6-pentafluorobenzene;gold(1+);tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C8F5.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4(9)6(11)8(13)7(12)5(3)10;/h16-18H,1-15H2;;/q;-1;+1 |
Clave InChI |
VAKDSLBSTVWHRL-UHFFFAOYSA-N |
SMILES canónico |
[C-]#CC1=C(C(=C(C(=C1F)F)F)F)F.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


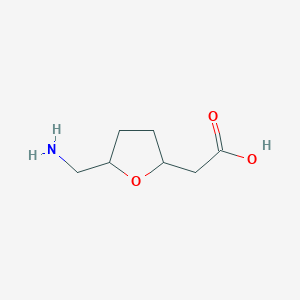

![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
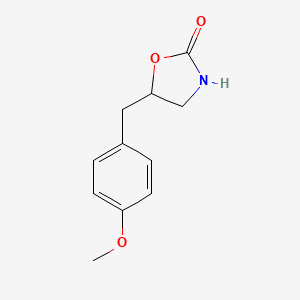

![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
